Cytochrome P-448 Specificity: Anthraflavic Acid (2,6-DHAQ) vs. Alizarin (1,2-DHAQ) in Isozyme Selectivity
Anthraflavic acid (2,6-DHAQ) demonstrates potent and specific inhibition of cytochrome P-448 (CYP1A family) without affecting phenobarbital-induced cytochrome P-450 (CYP2B family) or NADPH-dependent cytochrome c reduction [1]. In contrast, the positional isomer Alizarin (1,2-DHAQ) inhibits CYP1A1, CYP1A2, and CYP1B1 with IC50 values of 6.2 µM, 10.0 µM, and 2.7 µM, respectively, but also exhibits weak inhibition of CYP2A6 and CYP2E1 . This divergent selectivity profile arises from the distinct hydroxyl substitution pattern, which governs molecular recognition within the P450 active site [1].
| Evidence Dimension | Cytochrome P450 isozyme inhibition specificity |
|---|---|
| Target Compound Data | Anthraflavic acid (2,6-DHAQ): Potent inhibitor of P-448 (CYP1A)-catalyzed O-deethylations of ethoxycoumarin and ethoxyresorufin; no effect on pentoxyresorufin dealkylation (CYP2B) or NADPH-cytochrome c reduction [1]. |
| Comparator Or Baseline | Alizarin (1,2-DHAQ): Inhibits CYP1A1 (IC50 = 6.2 µM), CYP1A2 (IC50 = 10.0 µM), CYP1B1 (IC50 = 2.7 µM); weakly inhibits CYP2A6 and CYP2E1 . |
| Quantified Difference | Anthraflavic acid exhibits functional specificity for P-448 over P-450; Alizarin shows broader CYP inhibition with quantified off-target activity. |
| Conditions | Arochlor-1254-induced rat hepatic microsomes (for Anthraflavic acid); recombinant CYP isoforms (for Alizarin). |
Why This Matters
Investigators studying CYP1A-mediated xenobiotic metabolism require anthraflavic acid's P-448 specificity to avoid confounding inhibition of other P450 isoforms, a selectivity not offered by Alizarin.
- [1] Ayrton AD, Lewis DF, Ioannides C, Walker R. Anthraflavic acid is a potent and specific inhibitor of cytochrome P-448 activity. Biochim Biophys Acta. 1987 Dec 18;916(3):328-31. View Source
